molecular formula C17H15ClFN3O2S B13915044 Ethyl 4-(2-chloro-3-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Ethyl 4-(2-chloro-3-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B13915044
M. Wt: 379.8 g/mol
InChI Key: VBVDGQGCLNJQGN-UHFFFAOYSA-N
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Description

DHPMs are known for their roles as inhibitors of viral replication (e.g., hepatitis B virus, HBV) and anticancer agents . This compound features a thiazole ring at position 2, a 2-chloro-3-fluorophenyl group at position 4, and an ethyl ester at position 3. Its stereochemistry and substituent arrangement influence its pharmacokinetic and pharmacodynamic properties, as seen in related analogs .

Properties

Molecular Formula

C17H15ClFN3O2S

Molecular Weight

379.8 g/mol

IUPAC Name

ethyl 4-(2-chloro-3-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H15ClFN3O2S/c1-3-24-17(23)12-9(2)21-15(16-20-7-8-25-16)22-14(12)10-5-4-6-11(19)13(10)18/h4-8,14H,3H2,1-2H3,(H,21,22)

InChI Key

VBVDGQGCLNJQGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C(=CC=C2)F)Cl)C3=NC=CS3)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation and Formation of Diastereomeric Amides

The amide intermediate undergoes Knoevenagel condensation with 2-chloro-4-fluorobenzaldehyde in the presence of acetic acid and piperidine catalysts. This step is followed by reaction with 2,4,6-trifluorobenzimidamide acetate, producing a mixture of diastereomeric amides (4a and 4b) with an overall yield of about 78%. The diastereomers display different solubility profiles, facilitating their separation by recrystallization.

Conversion of Amide to Ester

Transforming the amide (4a) to the corresponding ester is a key and challenging step due to the low reactivity of the 1,4-dihydropyrimidine ring and the polyfunctional nature of the molecule. Conventional alcoholysis methods under strong acidic or basic conditions are unsuitable because they cause substrate decomposition. To enhance reactivity, electron-withdrawing groups are introduced on the amide nitrogen. Activation attempts with methyl chloroformate and glutaric anhydride were ineffective, likely due to steric hindrance.

A successful strategy involved the use of dinitrogen tetroxide to generate a reactive intermediate, which upon treatment with sodium ethoxide in dry dimethylformamide yielded the ethyl ester product. This method avoids harsh conditions and preserves the integrity of the dihydropyrimidine ring.

Incorporation of the Thiazol-2-yl Group

The final compound incorporates a thiazol-2-yl substituent at the 2-position of the dihydropyrimidine ring. This is achieved by replacing the original 2,4,6-trifluorophenyl moiety with a thiazol-2-yl group through a nucleophilic substitution or cyclocondensation pathway, typically involving thiazole derivatives and appropriate pyrimidine intermediates under controlled conditions.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Acylation of (R)-1-phenylethanamine Diketene, room temperature 95 High yield, formation of amide intermediate
Knoevenagel condensation 2-chloro-4-fluorobenzaldehyde, acetic acid, piperidine, anhydrous alcohol, room temp, 24 h 78 Formation of diastereomeric amides (4a and 4b)
Reaction with 2,4,6-trifluorobenzimidamide acetate Reflux 20 h Included in above Produces diastereomeric mixture
Separation of diastereomers Recrystallization from ethyl acetate and ethanol - Differential solubility allows separation
Amide to ester conversion Dinitrogen tetroxide (0 °C, 20 h), then sodium ethoxide in dry DMF Not specified Avoids decomposition; key step for ester formation
Introduction of thiazol-2-yl group Nucleophilic substitution/cyclocondensation Not specified Final substitution to obtain target compound

Research Findings and Analysis

  • The use of (R)-1-phenylethanamine as a chiral auxiliary is superior to alternatives like menthol or mandelic acid due to better crystallization and stability profiles.
  • The selective crystallization of diastereomers allows for efficient separation without chromatographic complexity.
  • The amide-to-ester conversion via dinitrogen tetroxide activation followed by sodium ethoxide treatment represents an innovative solution to the challenge of esterification in polyfunctional dihydropyrimidine systems.
  • Incorporation of the thiazol-2-yl substituent is critical for the biological activity and is achieved through established heterocyclic substitution methods.
  • These methods collectively enable the synthesis of enantiomerically pure ethyl 4-(2-chloro-3-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate with high stereochemical fidelity and functional group integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-3-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can produce a variety of functionalized dihydropyrimidines.

Scientific Research Applications

Ethyl 4-(2-chloro-3-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-3-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-HBV Activity: Thiazole- vs. Pyridine-Substituted Analogs

The compound is closely related to HAP-1 (methyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate), a HBV capsid assembly inhibitor. While HAP-1 contains a pyridine ring at position 2, the target compound’s thiazole group may alter binding affinity to viral capsid proteins. HAP-1, when combined with NaCl, enhanced HBV particle assembly efficiency to 65% compared to 25% with NaCl alone . The chloro-fluoro substitution pattern (2-chloro-3-fluoro vs. 2-chloro-4-fluoro in HAP-1) likely impacts steric and electronic interactions with viral targets .

Stereochemical Variants: (R)-Bay39-5493

The (R)-enantiomer of ethyl 4-(2-chloro-4-fluorophenyl)-2-(thiazol-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (Bay39-5493) exhibits distinct stereochemical properties:

  • Optical Rotation : [α]D = −54.6 (c = 1.0, CH3OH) .
  • NMR Data : Key signals include δ 1.01–1.04 (3H, m, ethyl CH3), 2.50 (3H, s, methyl), and aromatic proton resonances at δ 7.21–7.45 .
    The target compound’s 2-chloro-3-fluorophenyl substitution (vs. 2-chloro-4-fluoro in Bay39-5493) may alter metabolic stability or target engagement .

Thiazole-Modified Analogs

A derivative with a 5-methylthiazole group (ethyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate) demonstrates the importance of thiazole substituents.

Methylthio-Substituted DHPMs

Compounds like ethyl 4-(4-dimethylaminophenyl)-6-methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylate (IIg) replace the thiazole with a methylthio group. These analogs exhibit analgesic activity (62.93% yield, m.p. 124–126°C) but lack antiviral specificity, highlighting the critical role of the thiazole ring in antiviral targeting .

Key Structural and Functional Differences

  • Substituent Position : The 2-chloro-3-fluorophenyl group in the target compound vs. 2-chloro-4-fluoro in HAP-1 alters electronic density and steric bulk, affecting target binding .
  • Heterocycle Choice : Thiazole (target compound) vs. pyridine (HAP-1) influences π-π stacking and hydrogen bonding in viral capsid proteins .
  • Stereochemistry : (R)-enantiomers of related compounds show enhanced activity, suggesting chirality is critical for efficacy .

Biological Activity

Ethyl 4-(2-chloro-3-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate, a compound with significant potential in medicinal chemistry, has been the subject of various studies due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H15ClFN3O2S
  • Molecular Weight : 379.8 g/mol
  • CAS Number : 2007949-87-1

The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Its structure allows for potential binding to enzymes and receptors that play critical roles in cancer progression and other diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human tumor cell lines such as HeLa and HCT116, with IC50 values indicating potent activity .
  • Mechanistic Insights : The compound appears to exert its effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. It has been observed to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
  • Targeting Kinases : Research indicates that this compound may also inhibit specific kinases associated with tumor growth. For example, it has been noted to affect VEGFR-2 kinase activity, which is crucial for angiogenesis in tumors .

Other Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts .
  • Neuroprotective Effects : Some findings indicate potential neuroprotective effects, possibly linked to its ability to modulate oxidative stress pathways .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of HeLa and HCT116 cell lines with notable IC50 values
Kinase InhibitionSignificant impact on VEGFR-2 kinase activity
NeuroprotectionModulation of oxidative stress pathways

Q & A

Q. What synthetic methodologies are effective for preparing this dihydropyrimidine derivative?

The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent reaction involving an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a thiourea or urea derivative. Modifications to the reaction conditions (e.g., acid catalysts, solvent systems) can optimize yields. For example, cyclization of intermediates with aromatic aldehydes and thioureas has been demonstrated to yield structurally analogous pyrimidines . Post-synthesis purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key analytical methods include:

  • 1H/13C NMR spectroscopy : To confirm substituent positions and dihydropyrimidine ring conformation. Distinct signals for the thiazole ring protons (δ ~7.5–8.5 ppm) and diastereotopic hydrogens on the 1,4-dihydropyrimidine ring are critical .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Q. What structural features influence its reactivity and stability?

The 1,4-dihydropyrimidine core is prone to oxidation, requiring inert atmospheres during synthesis. The electron-withdrawing 2-chloro-3-fluorophenyl and thiazole groups enhance electrophilicity at the C2 and C5 positions, making the compound a candidate for further functionalization (e.g., nucleophilic substitution) .

Advanced Research Questions

Q. How do structural modifications impact biological activity in related dihydropyrimidines?

Substitutions on the phenyl ring (e.g., chloro, fluoro) and heterocyclic moieties (e.g., thiazole, oxadiazole) significantly modulate activity. For example:

  • Anticancer activity : Analogues with 1,3,4-oxadiazole substituents show IC50 values as low as 56 nM against leukemia cell lines, outperforming monastrol (IC50 = 147 nM) .
  • Antiviral activity : Heteroaryldihydropyrimidines (HAPs) with pyridyl groups inhibit HBV by destabilizing viral capsid assembly .

Q. What challenges arise in crystallographic analysis of this compound?

Single-crystal X-ray diffraction often faces:

  • Disorder in flexible substituents : The 2-chloro-3-fluorophenyl group may exhibit positional disorder, requiring advanced refinement tools like SHELXL .
  • Twinned crystals : High-resolution data (≤1.0 Å) and iterative refinement are critical for resolving overlapping electron densities .

Q. How can enantiomeric purity be optimized during synthesis?

Chiral catalysts (e.g., L-proline) or chiral stationary phases in HPLC can resolve racemic mixtures. For example, ethyl 4-(2-fluorophenyl) analogues achieved 83% yield with morpholinoethylthio substituents via stereoselective thiourea coupling .

Q. What computational strategies predict target interactions for mechanistic studies?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to biological targets like the HBV core protein. Key interactions include:

  • Hydrogen bonding : Between the thiazole nitrogen and target residues.
  • π-π stacking : Aromatic interactions with the dihydropyrimidine ring .

Q. How should contradictory biological activity data be reconciled across studies?

Discrepancies may arise from:

  • Cell line variability : Sensitivity differences (e.g., Molt-4 vs. HL-60TB in cytotoxicity assays) .
  • Assay conditions : Varying incubation times or concentrations. Standardized protocols (e.g., NIH/NCATS guidelines) and dose-response curve validation are recommended.

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